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Erythromycinlactobionate(200MG) -

Erythromycinlactobionate(200MG)

Catalog Number: EVT-7939018
CAS Number:
Molecular Formula: C49H87NO24
Molecular Weight: 1074.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin lactobionate is a soluble salt of erythromycin, which is classified under the macrolide group of antibiotics. It is specifically designed for intravenous administration and is utilized in treating various bacterial infections. Erythromycin itself is derived from the bacterium Streptomyces erythraeus and works primarily by inhibiting protein synthesis in susceptible bacteria. Erythromycin lactobionate is known for its stability and solubility, making it suitable for clinical use when oral administration is not feasible .

Source and Classification

Erythromycin lactobionate is classified as an antibiotic within the macrolide class. This class of antibiotics is characterized by their macrocyclic lactone structure, which allows them to bind effectively to bacterial ribosomes. The compound is synthesized from erythromycin, which originates from the fermentation of Streptomyces erythraeus. The lactobionate form enhances the drug's solubility, particularly for intravenous applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of erythromycin lactobionate involves the formation of a salt between erythromycin and lactobionic acid. The process typically includes:

  1. Fermentation: The initial production of erythromycin occurs through the fermentation of Streptomyces erythraeus.
  2. Isolation: Erythromycin is isolated from the fermentation broth using various extraction techniques.
  3. Salt Formation: Erythromycin is then reacted with lactobionic acid to form erythromycin lactobionate, which increases its solubility in aqueous solutions.

The final product appears as a white to off-white lyophilized powder, which must be reconstituted before use .

Molecular Structure Analysis

Structure and Data

Erythromycin lactobionate has a complex molecular structure characterized by its macrolide backbone. The chemical structure can be represented as:

  • Chemical Name: Erythromycin mono (4-0-β-D-galactopyranosyl-D-gluconate) (salt)
  • Molecular Formula: C₃₅H₆₁N₁₃O₁₂S
  • Molecular Weight: Approximately 733.9 g/mol

The structural formula indicates that erythromycin lactobionate consists of a macrolide ring attached to a sugar moiety, which enhances its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Erythromycin lactobionate undergoes several chemical reactions relevant to its functionality:

  1. Hydrolysis: In acidic conditions, erythromycin can hydrolyze into inactive forms, necessitating careful pH control during preparation and storage.
  2. Protein Binding: Erythromycin exhibits high protein binding (approximately 93%), influencing its distribution and elimination half-life.
  3. Metabolism: It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites, some of which may interact with other drugs .
Mechanism of Action

Erythromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by blocking the transpeptidation/translocation process during translation. Consequently, this action disrupts bacterial growth and replication without affecting nucleic acid synthesis directly .

Process and Data

  • Target: 23S ribosomal RNA within the 50S subunit.
  • Effectiveness: Active against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.
  • Resistance: Resistance can develop through various mechanisms, including methylation of ribosomal RNA .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Highly soluble in water due to the presence of the lactobionic acid moiety.
  • pH Stability: Optimal pH for stability lies between 5.5 and 7.5.

Chemical Properties

  • Molecular Weight: Approximately 733.9 g/mol.
  • Storage Conditions: Should be stored under refrigeration; reconstituted solutions are stable for a limited time (up to 24 hours at room temperature or longer under refrigeration) depending on dilution .
Applications

Erythromycin lactobionate is primarily used in clinical settings for:

  • Intravenous Antibiotic Therapy: Indicated when oral administration is not possible or when higher serum concentrations are required.
  • Treatment of Bacterial Infections: Effective against respiratory tract infections, skin infections, and certain types of gastrointestinal infections caused by susceptible organisms.
  • Prophylactic Use: Sometimes used prior to surgical procedures in patients allergic to penicillin .
Biosynthesis and Microbial Production of Erythromycin Lactobionate

Genomic and Metabolic Pathways in Saccharopolyspora erythraea

Erythromycin biosynthesis originates from the soil bacterium Saccharopolyspora erythraea, a Gram-positive actinomycete whose genome harbors the 60-kb ery gene cluster. This cluster encodes large modular polyketide synthases (PKSs; EryAI, EryAII, EryAIII) that assemble the macrolide core (6-deoxyerythronolide B; 6-DEB) via sequential condensation of one propionyl-CoA and six methylmalonyl-CoA extender units [5] [9]. Key regulatory elements include:

  • BldD: A global developmental regulator that directly activates transcription of ery genes by binding to five promoter regions within the cluster. Deletion of bldD reduces erythromycin titers 7-fold and halts morphological differentiation [5].
  • Cytochrome P450eryF: Catalyzes the C6-hydroxylation of 6-DEB to form erythronolide B, a critical step enabling downstream glycosylation [9].
  • Glycosylation Genes (eryB and eryC): Govern the attachment of d-desosamine and l-mycarose sugars to the aglycone backbone, conferring antibacterial activity [1].

Table 1: Core Genes in Erythromycin Biosynthesis

GeneFunctionProduct Role
eryAI–AIIIPolyketide synthase modulesSynthesize 6-deoxyerythronolide B
eryFCytochrome P450 hydroxylaseConverts 6-DEB to erythronolide B
eryBDeoxysugar biosynthesis (l-mycarose)Attaches first sugar moiety
eryCDeoxysugar biosynthesis (d-desosamine)Attaches second sugar moiety
bldDTranscriptional regulatorActivates ery cluster expression

Industrial strains (e.g., HOE107) exhibit enhanced bldD expression during production phases, correlating with higher erythromycin A titers. Strain engineering via UV mutagenesis or targeted gene knockouts (e.g., pkeA1–A4, rpp) eliminates competitive pathways, boosting yields by 28–40% [3] [10].

Enzymatic Modification for Lactobionate Salt Formation

Erythromycin Lactobionate (200mg) is synthesized by reacting erythromycin base with lactobionic acid—a sugar acid derived from lactose oxidation. The enzymatic cascade involves:

  • Lactose Oxidation: Carbohydrate oxidases (e.g., from Microdochium nivale or Paraconiothyrium sp. KD-3) catalyze lactose oxidation using O₂ as an electron acceptor. This yields lactobiono-δ-lactone, which hydrolyzes spontaneously to lactobionic acid (LBA) [2] [8].
  • Hydrogen Peroxide Detoxification: Co-supplementation with catalase degrades H₂O₂ (a byproduct of oxidation), preventing enzyme inactivation and improving LBA yields to >98% [8].
  • Salt Formation: LBA is neutralized with calcium carbonate or sodium hydroxide to form calcium lactobionate or sodium lactobionate. Calcium salts are preferred industrially due to high solubility (up to 95% purity) and low calcium-binding affinity, facilitating crystallization [4] [6].

Table 2: Enzymatic Systems for Lactobionic Acid Production

Enzyme SourceReaction ConditionsConversion EfficiencyKey Advantage
Paraconiothyrium sp. KD-3pH 5.5, 39°C, 10–20% (w/v) lactose100% (18.5% w/v)High stability at low pH
Microdochium nivaleRotary jet head reactor, 600L scale>98%Scalable O₂ transfer efficiency
Zymomonas mobilisGFOR/GL system, pH 6.4, fructose cosubstrate75% (510 mmol/L)Dual production of LBA/sorbitol

Critical process parameters include pH control (optimally 5.5–6.4) to stabilize enzymes and avoidance of strong alkalis (e.g., >25% NaOH) during neutralization to prevent lactobionic acid degradation [2] [6]. Immobilized enzymes adsorbed onto cation-exchange resins enable batch recycling, reducing production costs [4].

Industrial Fermentation Optimization Strategies

Commercial erythromycin lactobionate production integrates microbiological and chemical processes, with optimization focusing on:

Strain Engineering

  • Random Mutagenesis: UV irradiation of S. erythraea MTCC 1103 generated mutants with 40% higher erythromycin titers (512 mg/L) than wild-type strains [3].
  • Heterologous Expression: Replacement of the native ery cluster with ϕC31/ϕBT1 attB sites enables insertion of exogenous biosynthetic pathways (e.g., spinosad) while eliminating erythromycin B/C byproducts [10].

Fermentation Media Design

  • Carbon Source Substitution: Bagasse (sugarcane waste) as a low-cost alternative to glucose enhances erythromycin yields by 28% due to its complex polysaccharides, which prolong metabolic activity [3].
  • Nitrogen Source Optimization: Corn steep liquor (4 g/L) and ammonium sulfate (3 g/L) synergistically boost biomass formation and antibiotic synthesis [3].

Process Control

  • Oxygen Transfer: Rotary jet head reactors achieve volumetric mass transfer coefficients (kLa) 50% higher than stirred tanks, critical for maintaining dissolved O₂ during lactose oxidation [8].
  • Fed-Batch Cultivation: Pulsed feeding of carbon/nitrogen sources during the production phase (days 3–11) extends erythromycin synthesis, avoiding catabolite repression [3] [9].

Table 3: Fermentation Parameters for Enhanced Erythromycin Yield

ParameterOptimal ConditionImpact on Titer
Temperature28–34°CMaximizes P450eryF activity
pH7.2 (fermentation)Stabilizes erythromycin secretion
Bagasse concentration20 g/L28% increase vs. glucose
Aeration rate1.0 vvm (air/volume/min)Prevents O₂ limitation
Cultivation time11 daysAligns with peak production phase

Post-fermentation, erythromycin is extracted via chloroform separation and crystallized as the base prior to salt formation. Integration of CRISPR-Cas9 systems for rpsL/rsmG gene editing further elevates industrial titers, addressing pandemic-driven demand surges [9] [10].

Properties

Product Name

Erythromycinlactobionate(200MG)

IUPAC Name

[(2S,3S,4R,6R)-6-[[(3R,4R,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] 2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

Molecular Formula

C49H87NO24

Molecular Weight

1074.2 g/mol

InChI

InChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1

InChI Key

ZOWKWHZAPGESFN-VMIFCBPZSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O

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